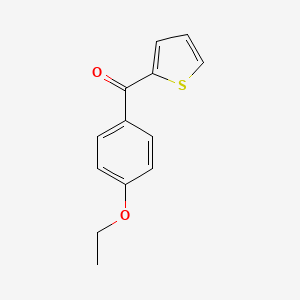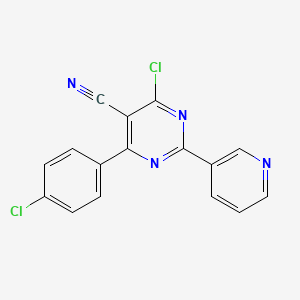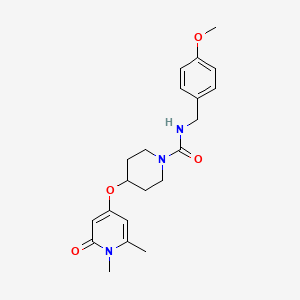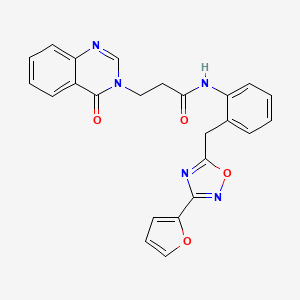
(4-Ethoxyphenyl)(2-thienyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Ethoxyphenyl)(2-thienyl)methanone” is a chemical compound with the molecular formula C13H12O2S . It has an average mass of 232.298 Da and a monoisotopic mass of 232.055801 Da .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .科学的研究の応用
1. Potential in Cancer Treatment
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound related to (4-Ethoxyphenyl)(2-thienyl)methanone, has been studied for its cytotoxic properties. It shows potent activity in various tumor cell lines and induces cell cycle arrest and apoptosis in human leukemia HL-60 cells. This compound inhibits tubulin polymerization and exhibits anticancer therapeutic potential (Magalhães et al., 2013).
2. Role in Selective Estrogen Receptor Modulators (SERMs)
A compound structurally similar to this compound, namely Raloxifene, represents a class of SERMs. These compounds have estrogen agonist-like actions on bone tissues and serum lipids, while displaying estrogen antagonist properties in breast and uterus. This feature is significant in the development of treatments for conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).
3. Antiviral Activity Exploration
Research on a related compound, (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, has explored its antiviral activities. The study involved molecular docking to understand its pharmacokinetic behavior and interaction with potential viral targets. This highlights the potential of these compounds in developing antiviral medications (FathimaShahana & Yardily, 2020).
4. Synthesis and Structure Analysis
Studies have been conducted on the synthesis and structural investigation of compounds similar to this compound. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including material science and drug design (Akkurt et al., 2003).
5. Environmental Implications
Research on benzophenone-8, a compound related to this compound, has addressed its environmental fate and behavior. Understanding the degradation processes and by-products of such compounds is crucial for assessing their environmental impact and designing eco-friendly derivatives (Santos & Esteves da Silva, 2019).
Safety and Hazards
The safety data sheet for a similar compound, (2-Thienyl)ethanol, suggests that it may be harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
将来の方向性
Thiophene derivatives, such as “(4-Ethoxyphenyl)(2-thienyl)methanone”, have been the focus of many research studies due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research could focus on exploring the biological activities of “this compound” and its potential applications in medicine.
作用機序
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives, which share a similar structure, have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
特性
IUPAC Name |
(4-ethoxyphenyl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-2-15-11-7-5-10(6-8-11)13(14)12-4-3-9-16-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTBTGLUKMXRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2840032.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2840033.png)

![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840036.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2840037.png)
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate](/img/structure/B2840041.png)



![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate](/img/structure/B2840046.png)
![1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2840049.png)
![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)
![5-{[ethyl(4-methylbenzyl)amino]methyl}-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2840051.png)
